molecular formula C17H22N2O3 B12571860 N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide CAS No. 295778-26-6

N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide

Cat. No.: B12571860
CAS No.: 295778-26-6
M. Wt: 302.37 g/mol
InChI Key: YTALUPDYVAXTMJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxopropyl Group: The oxopropyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole is treated with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Diethylamino Group: The final step involves the reaction of the intermediate with diethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amides or thioethers.

Scientific Research Applications

N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may enhance the compound’s binding affinity and specificity, while the diethylamino group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide: Known for its unique combination of functional groups.

    N,N-Dimethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide: Similar structure but with dimethylamino group instead of diethylamino.

    N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}propionamide: Similar structure but with a propionamide group.

Uniqueness

This compound is unique due to its specific combination of an indole core, oxopropyl group, and diethylamino group, which confer distinct chemical and biological properties.

Properties

CAS No.

295778-26-6

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N,N-diethyl-2-[[3-(2-oxopropyl)-1H-indol-7-yl]oxy]acetamide

InChI

InChI=1S/C17H22N2O3/c1-4-19(5-2)16(21)11-22-15-8-6-7-14-13(9-12(3)20)10-18-17(14)15/h6-8,10,18H,4-5,9,11H2,1-3H3

InChI Key

YTALUPDYVAXTMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=CC=CC2=C1NC=C2CC(=O)C

Origin of Product

United States

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